

Crystallographic Data for Pyrene Acetylenic Inhibitors

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Compound Focus: 1-Ethynylpyrene

CAS No.: 34993-56-1

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The table below summarizes the single-crystal X-ray crystallography data for **1-Ethynylpyrene**, 1-Propynylpyrene, and 4-Propynylpyrene [1]:

Compound	Chemical Formula	Crystal System	Unit Cell Parameters	Volume (Å ³)
1-Ethynylpyrene (1-EP)	C ₁₈ H ₁₀	P2 ₁ /c	(a = 14.571(2)) Å, (b = 3.9094(5)) Å, (c = 20.242(3)) Å, (β = 105.042(2)°)	1,113.5(2)
1-Propynylpyrene (1-PP)	C ₁₉ H ₁₂	P2 ₁ /n	(a = 8.970(2)) Å, (b = 10.136(1)) Å, (c = 14.080(3)) Å, (β = 99.77(2)°)	1,261.5(4)
4-Propynylpyrene (4-PP)	C ₁₉ H ₁₂	Pbca	(a = 9.904(1)) Å, (b = 13.174(2)) Å, (c = 19.401(1)) Å	2,531.4(5)

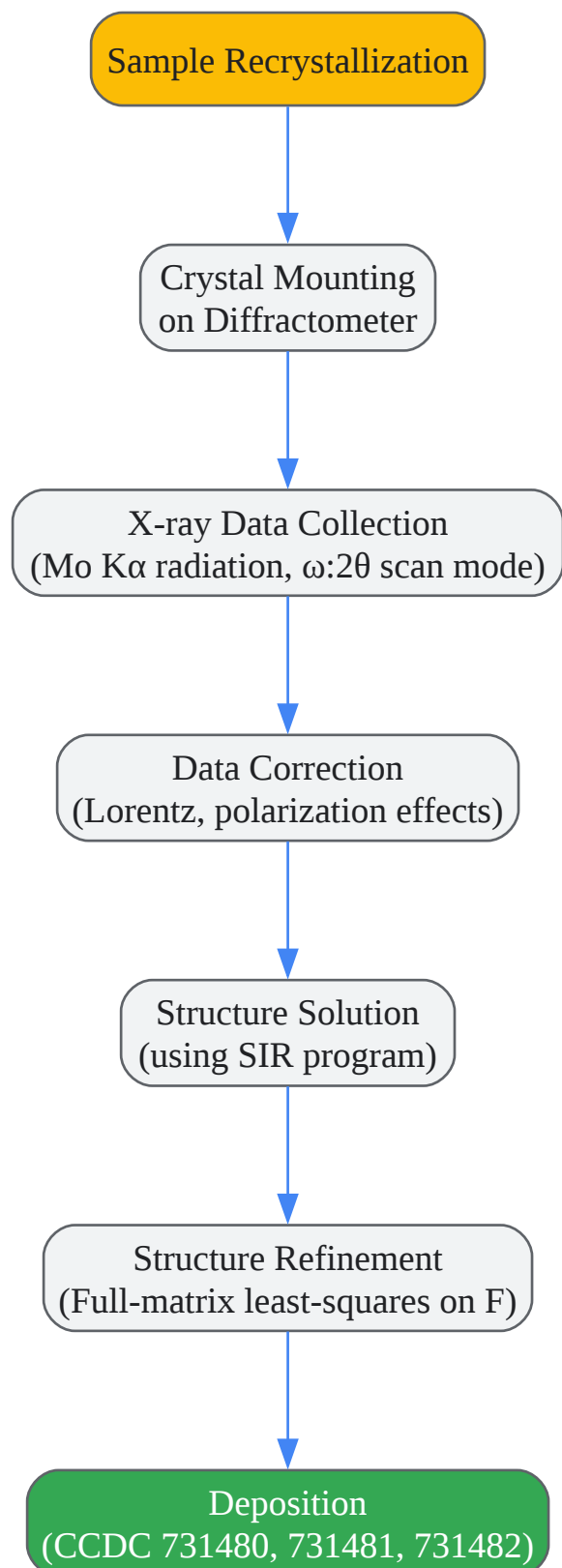
Additional Data for 1-Ethynylpyrene (1-EP) [1]:

- Z = 4
- Calculated Density = 1.350 Mg/m³
- Absorption Coefficient = 0.77 cm⁻¹
- θ range for data collection = 2.0 to 37.5°

- **Independent Reflections** = 8,889 (from 82,390 measurements)
- **Observed Reflections** [$I > 2\sigma(I)$] = 3,508
- **Final R value** = 0.054

Experimental Methodology for X-ray Crystallography

The general methodology for the conventional X-ray structure determination is described below [1].



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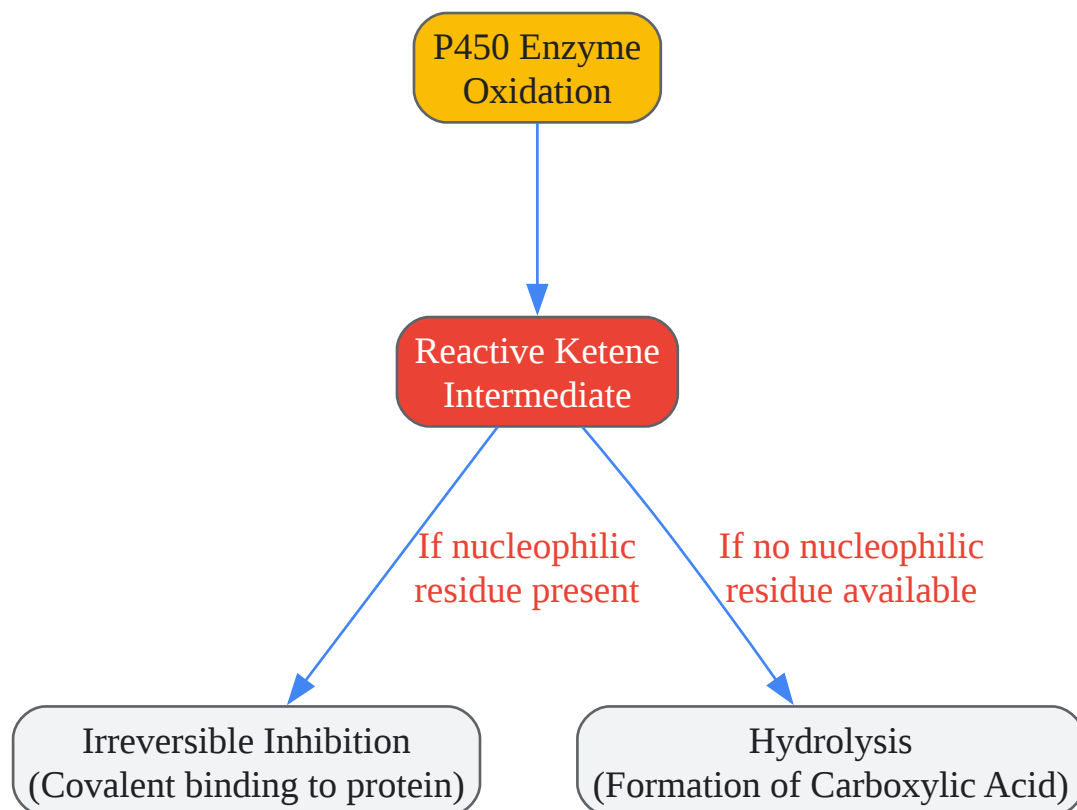
Workflow for determining the crystal structure of pyrene acetylene inhibitors.

Key Experimental Details [1]:

- **Sample Preparation:** Crystals were grown by slow evaporation of solvent mixtures (e.g., ethylene glycol/acetone for 1-EP, hexane/acetone for 1-PP, cyclohexane for 4-PP).
- **Data Collection:** A diffractometer with a molybdenum X-ray tube (Mo K α radiation) and a graphite monochromator was used. Data were collected in $\omega:2\theta$ scan mode.
- **Data Processing:** Measured reflections were corrected for Lorentz and polarization effects. Symmetry-equivalent reflections were averaged.
- **Structure Solution and Refinement:** Structures were solved using the SIR method [1]. Full-matrix least-squares refinements were performed on the structure factor (F). Non-hydrogen atoms were refined anisotropically.
- **Special Procedure for 1-EP:** The electron density distribution of 1-EP was determined using low-temperature (130 K) X-ray diffraction measurements and a multipole refinement model to describe non-spherical atomic electron distributions [1].

Biological Activity and Inhibition Mechanism

These aryl acetylenes act as inhibitors for cytochrome P450 enzymes (CYPs) 1A1, 1A2, 1B1, 2A6, and 2B1 [1]. The inhibition mechanism involves the enzyme's oxidation of the acetylene group.



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Post-oxidation pathways for acetylene-based P450 inhibitors.

Key Findings on Mechanism and Selectivity [1]:

- **Site of Oxidation:** Electron density analysis showed the terminal acetylenic carbon is more negative, making it the proposed site of oxidation, leading to a ketene intermediate [1].
- **Enzyme Selectivity:** **1-Ethynylpyrene** acts as a mechanism-based inhibitor (suicide inhibitor) of P450s 1A1 and 1A2 but as a reversible inhibitor of P450 2B1 [1]. This selectivity helps discriminate between enzymes in the P450 1A and 1B families [1].

Applications and Further Research

- **Probes and Therapeutics:** These inhibitors can be used to study enzyme active sites, model anticancer drugs, and potentially inhibit the metabolic activation of procarcinogens [1].

- **Fluorescent Probes: 1-Ethynylpyrene** is used as a fluorescent tag in materials chemistry, such as in Metal-Organic Frameworks (MOFs) for detecting explosives like 2,4,6-trinitrophenol (TNP) [2].
- **Related Compounds:** The 7-ethynylcoumarin derivatives also act as potent and selective mechanism-based inhibitors for P450s 1A1 and 1A2, demonstrating the broader relevance of the acetylene functional group in inhibitor design [3].

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References

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3. 7-Ethynylcoumarins: Selective Inhibitors of Human ... [pmc.ncbi.nlm.nih.gov]

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